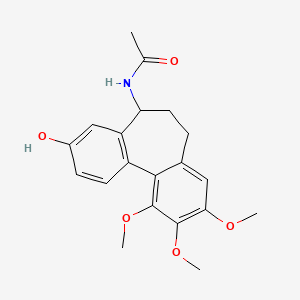

N-Acetylcolchinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétylcolchinol est un dérivé synthétique de la colchicine, un pseudo-alcaloïde bien connu utilisé pour traiter la goutte, les maladies auto-immunes et l'arthrite psoriasique . L'acétylcolchinol est reconnu pour sa capacité à inhiber la polymérisation de la tubuline, ce qui en fait un composé précieux dans la recherche et le traitement du cancer .

Méthodes De Préparation

La synthèse de l'acétylcolchinol peut être réalisée par différentes méthodes. Une approche notable implique une courte synthèse asymétrique électrochimique, qui remplace les protocoles traditionnels qui utilisent des métaux de transition ou des réactifs dangereux stoechiométriques . Cette méthode comprend la réduction chimiosélective de la chalcone et le couplage oxydatif intramoléculaire arène-arène réalisé dans une cellule électrochimique . Une autre approche implique l'utilisation de réactifs d'iode(III) hypervalent pour le couplage oxydatif intramoléculaire .

Analyse Des Réactions Chimiques

Intramolecular Biaryl Oxidative Coupling

The core reaction enabling the synthesis of N-acetylcolchinol is the intramolecular biaryl oxidative coupling of a 1,3-diarylpropyl acetamide precursor. This step forms the seven-membered biaryl ring system essential for its bioactivity.

Key Findings:

-

Reagents : Phenyliodonium bis(trifluoroacetate) (PIFA) or thallium(III) trifluoroacetate (TTFA) in trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA) mixtures .

-

Conditions : Reactions occur at −4°C under high dilution (4 mM) to minimize oligomerization.

-

Yield : ~50% with TTFA and BF₃·Et₂O , improved to 68% using electrochemical methods .

-

By-products : Polar side products and minor regioisomers formed due to competing radical pathways .

| Reaction Type | Conditions | Yield | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Oxidative coupling | −4°C, TFA/TFAA/CH₂Cl₂ | 50% | TTFA, BF₃·Et₂O | |

| Electrochemical | MeCN, nBu₄NBF₄, 10 mol% TFFA/TFA | 68% | Carbon electrodes |

Enantioselective A³ Coupling

A³ (aldehyde–alkyne–amine) coupling enables asymmetric synthesis of propargylic amine intermediates critical for this compound derivatives.

Key Parameters:

-

Substrates : Alkyne 1v , aldehyde 2y , and dibenzylamine 3i .

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Classical oxidative | High functional group tolerance | Toxic reagents (Tl(III)), low yields |

| Electrochemical | Green, step-economical, scalable | Requires specialized equipment |

| Organocatalytic A³ | High enantioselectivity | Slow reaction kinetics |

Applications De Recherche Scientifique

Synthesis of N-Acetylcolchinol

The synthesis of this compound has evolved through various methods, emphasizing efficiency and sustainability. Recent advancements include:

- Electrochemical Methods : A notable approach involves a four-step electrochemical synthesis that minimizes hazardous reagents. This method achieved a 41% yield through chemoselective reduction and oxidative coupling processes .

- Ullmann Biaryl Coupling : Another effective synthesis route utilizes the Ullmann coupling process, which has been modified to enhance yield and efficiency .

This compound exhibits significant biological effects, particularly in the context of cancer research and vascular targeting:

- Vascular Targeting Agent : this compound is rapidly converted from its pro-drug form ZD6126 in vivo. Studies demonstrate that it disrupts endothelial cell networks by inducing morphological changes such as cell contraction and destabilization of the cytoskeleton at noncytotoxic concentrations . The compound has shown promising results in inhibiting tumor blood flow and inducing tumor necrosis in animal models .

- Mechanism of Action : The compound binds to tubulin, preventing its polymerization, which is crucial for maintaining cell shape and function. This binding leads to rapid microtubule destabilization and affects the organization of actin filaments, ultimately disrupting endothelial integrity .

Therapeutic Applications

This compound's potential therapeutic applications span several areas:

- Cancer Treatment : Its ability to selectively target tumor vasculature makes it a candidate for cancer therapies aimed at disrupting blood supply to tumors. Clinical trials are ongoing to evaluate its efficacy as a vascular-targeting agent .

- Inflammatory Diseases : Given its role in modulating endothelial cell behavior, this compound may also have applications in treating diseases characterized by excessive angiogenesis or inflammation.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various experimental settings:

- In Vitro Studies : Research indicates that this compound significantly alters the morphology of human umbilical vein endothelial cells (HUVECs) at concentrations as low as 0.1 µM, demonstrating its potency compared to ZD6126 .

- In Vivo Models : In mouse models, administration of ZD6126 (which converts to this compound) resulted in substantial tumor necrosis at doses significantly lower than maximum tolerated doses, showcasing its potential as a targeted therapy .

Mécanisme D'action

Acetylcolchinol exerts its effects by binding to tubulin monomers, preventing their polymerization into microtubules . This disruption of the microtubule network inhibits cell division, leading to apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells . The compound targets the colchicine binding site on tubulin, which is crucial for its anti-cancer activity .

Comparaison Avec Des Composés Similaires

L'acétylcolchinol est similaire à d'autres dérivés de la colchicine, tels que :

Colchicine : Le composé parent, connu pour ses propriétés anti-inflammatoires et anticancéreuses.

Démecolcine : Un dérivé moins toxique utilisé en chimiothérapie.

Allocolchicinoïdes : Dérivés où le cycle tropolone à 7 membres est remplacé par un cycle benzénique, présentant une bonne activité biologique et une toxicité moindre.

L'acétylcolchinol est unique en raison de ses modifications spécifiques qui améliorent sa solubilité dans l'eau et réduisent sa toxicité par rapport à la colchicine .

Propriétés

Formule moléculaire |

C20H23NO5 |

|---|---|

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

N-(5-hydroxy-13,14,15-trimethoxy-8-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl)acetamide |

InChI |

InChI=1S/C20H23NO5/c1-11(22)21-16-8-5-12-9-17(24-2)19(25-3)20(26-4)18(12)14-7-6-13(23)10-15(14)16/h6-7,9-10,16,23H,5,8H2,1-4H3,(H,21,22) |

Clé InChI |

WJJZQSCOTJYYSP-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)O)OC)OC)OC |

Synonymes |

N-acetylcolchinol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.